6-(Thiolan-3-yloxy)pyridine-2-carbonitrile
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Overview
Description
6-(Thiolan-3-yloxy)pyridine-2-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a thiolan-3-yloxy group and a carbonitrile group.
Preparation Methods
The synthesis of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carbonitrile with thiolan-3-ol under specific reaction conditions . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like ethanol at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Thiolan-3-yloxy)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
6-(Thiolan-3-yloxy)pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of materials with specific properties, such as thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-(Thiolan-3-yloxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Pyridine-3-carbonitrile derivatives: These compounds share a similar pyridine ring structure but differ in their substituents, which can affect their chemical and biological properties.
Thiolan-3-yl derivatives: Compounds with a thiolan-3-yl group exhibit similar reactivity but may have different applications depending on the other functional groups present.
The uniqueness of this compound lies in its combination of the thiolan-3-yloxy and carbonitrile groups, which confer specific chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
6-(thiolan-3-yloxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-6-8-2-1-3-10(12-8)13-9-4-5-14-7-9/h1-3,9H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYBTZBCAQYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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